molecular formula C36H25Br B3178947 1-(3-bromophenyl)-2,3,4,5-tetraphenylbenzene CAS No. 872118-06-4

1-(3-bromophenyl)-2,3,4,5-tetraphenylbenzene

Cat. No.: B3178947
CAS No.: 872118-06-4
M. Wt: 537.5 g/mol
InChI Key: MRSNVLFTSZWJOA-UHFFFAOYSA-N
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Description

1-(3-bromophenyl)-2,3,4,5-tetraphenylbenzene is an organic compound that belongs to the class of polyphenylbenzenes It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a tetraphenylbenzene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-bromophenyl)-2,3,4,5-tetraphenylbenzene typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an arylboronic acid. The reaction conditions often include the use of a base such as potassium carbonate, a solvent like toluene or ethanol, and a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(3-bromophenyl)-2,3,4,5-tetraphenylbenzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The phenyl rings can be oxidized under specific conditions to form quinones or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to form different hydrogenated products.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction reactions can produce quinones or hydrogenated compounds, respectively.

Scientific Research Applications

1-(3-bromophenyl)-2,3,4,5-tetraphenylbenzene has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its polyphenylbenzene structure, which imparts unique electronic and steric properties. These properties make it valuable for various applications, particularly in the synthesis of complex organic molecules and advanced materials.

Properties

IUPAC Name

1-(3-bromophenyl)-2,3,4,5-tetraphenylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H25Br/c37-31-23-13-22-30(24-31)33-25-32(26-14-5-1-6-15-26)34(27-16-7-2-8-17-27)36(29-20-11-4-12-21-29)35(33)28-18-9-3-10-19-28/h1-25H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRSNVLFTSZWJOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC(=CC=C6)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H25Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90826493
Record name 1-(3-bromophenyl)-2,3,4,5-tetraphenylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90826493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

537.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

872118-06-4
Record name 1-(3-bromophenyl)-2,3,4,5-tetraphenylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90826493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-3',4',5'-triphenyl-1,1':2',1''-terphenyl
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